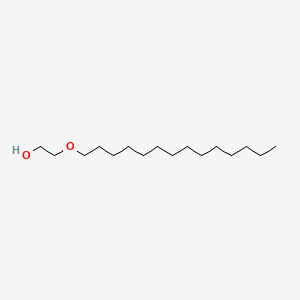

2-(Tetradecyloxy)ethanol

CAS No.: 27306-79-2

Cat. No.: VC13337585

Molecular Formula: C16H34O2

Molecular Weight: 258.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27306-79-2 |

|---|---|

| Molecular Formula | C16H34O2 |

| Molecular Weight | 258.44 g/mol |

| IUPAC Name | 2-tetradecoxyethanol |

| Standard InChI | InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3 |

| Standard InChI Key | QHERURXKGFABNZ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCOCCO |

| Canonical SMILES | CCCCCCCCCCCCCCOCCO |

Introduction

Chemical Structure and Physicochemical Properties

2-(Tetradecyloxy)ethanol consists of a hydrophobic tetradecyl chain () linked via an ether bond to a hydrophilic ethanol moiety. This amphiphilic configuration underpins its surfactant behavior, facilitating interactions at oil-water interfaces.

Table 1: Key Physicochemical Properties of 2-(Tetradecyloxy)ethanol

| Property | Value |

|---|---|

| Molecular Weight | 258.44 g/mol |

| Density | 0.871 g/cm³ |

| Boiling Point | 330.8°C at 760 mmHg |

| Melting Point | 33–34°C |

| Flash Point | 78.6°C |

| Vapor Pressure | mmHg at 25°C |

| LogP (Octanol-Water) | 4.696 |

| Refractive Index | 1.448 |

The compound’s low vapor pressure ( mmHg) and high logP value (4.696) indicate limited volatility and strong lipophilicity, making it suitable for non-aqueous formulations . Its melting point range of 33–34°C suggests solid-state stability under refrigeration, aligning with storage recommendations of 2–8°C .

Synthesis and Manufacturing Pathways

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic substitution between 1-bromotetradecane and ethylene glycol under alkaline conditions. This reaction proceeds via an mechanism, yielding 2-(tetradecyloxy)ethanol with high regioselectivity:

Purification typically involves fractional distillation or column chromatography to achieve >99% purity.

Industrial Production

Industrial processes optimize cost and scalability by using tetradecyl alcohol and ethylene oxide as precursors. The reaction occurs in pressurized reactors at 120–150°C with catalytic amounts of potassium hydroxide, achieving conversions exceeding 90%. Continuous-flow systems enhance yield by minimizing side products like polyethylene glycol derivatives.

Industrial and Scientific Applications

Surfactant Formulations

As a nonionic surfactant, 2-(tetradecyloxy)ethanol reduces surface tension in aqueous solutions (critical micelle concentration ≈ 0.1 mM), enabling its use in:

-

Detergents: Enhances soil removal by stabilizing oil-in-water emulsions.

-

Cosmetics: Acts as an emulsifier in creams and lotions, improving texture and spreadability.

-

Pharmaceuticals: Facilitates drug solubility in topical formulations, as evidenced by its inclusion in transdermal delivery systems.

Biomedical Research

Recent studies demonstrate its utility in membrane biology. 2-(Tetradecyloxy)ethanol derivatives, such as 2-(tetradecyloxy)ethyl palmitate, integrate into lipid bilayers, modulating membrane fluidity and protein interactions. This property is exploited in drug delivery systems to enhance cellular uptake of hydrophobic therapeutics.

Environmental Impact and Regulatory Status

Biodegradability

While 2-(tetradecyloxy)ethanol undergoes partial biodegradation via β-oxidation of the alkyl chain, its persistence in anaerobic environments necessitates monitoring in wastewater treatment plants .

Future Research Directions

Emerging applications in nanotechnology and biomedicine drive demand for advanced derivatives. Key research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume